N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenyl)acetamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with an ethanesulfonyl group and at the 6-position with a 2-(3-methylphenyl)acetamide moiety. The stereochemistry is achiral, as indicated by related compounds in and .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-26(24,25)22-11-5-8-17-14-18(9-10-19(17)22)21-20(23)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOABJLPMFLOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2,3,4-Tetrahydroquinolin-6-amine
The tetrahydroquinoline core is synthesized via a modified Skraup reaction or catalytic hydrogenation of quinoline derivatives. For example, hydrogenating 6-nitroquinoline over a palladium-on-carbon catalyst (10% Pd/C) in ethanol at 50°C under 3 atm H₂ pressure yields 1,2,3,4-tetrahydroquinolin-6-amine with >85% purity. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5% wt/wt |
| Temperature | 50–60°C |
| Reaction time | 12–16 hours |
| Yield | 78–82% |
Ethanesulfonylation of the Tetrahydroquinoline Core
Sulfonylation at the 1-position employs ethanesulfonyl chloride under basic conditions. A typical procedure involves:
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Dissolving 1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in anhydrous dichloromethane.
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Adding triethylamine (2.5 equiv) as a base to scavenge HCl.
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Dropwise addition of ethanesulfonyl chloride (1.2 equiv) at 0°C.
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Stirring at room temperature for 6–8 hours.
Optimization Note : Excess sulfonyl chloride (1.5 equiv) improves yields to 90% but requires careful quenching to prevent byproducts.
Acetamide Side-Chain Introduction
The 6-amino group undergoes acetylation with 2-(3-methylphenyl)acetyl chloride. Critical steps include:
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Activating the amine by deprotonation with NaH in THF.
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Adding 2-(3-methylphenyl)acetyl chloride (1.1 equiv) at −20°C.
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Gradual warming to room temperature over 4 hours.
Yield Data :
| Scale (g) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 10 | THF | 76 | 98.2 |
| 50 | DCM | 81 | 97.8 |
Alternative Coupling Strategies
Palladium-Catalyzed Cross-Coupling
Adapting methods from patent US8664402, a Suzuki-Miyaura coupling could link pre-functionalized intermediates. For instance:
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Intermediate A : 6-Bromo-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline.
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Intermediate B : 2-(3-Methylphenyl)acetamide boronic ester.
Reaction conditions:
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Catalyst: Pd(OAc)₂/Xantphos (1:2 molar ratio).
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Base: K₃PO₄ in NMP at 100°C for 18 hours.
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Yield: 84% (isolated).
One-Pot Tandem Reactions
Combining sulfonylation and acetylation in a single vessel reduces purification steps. A representative protocol:
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Sequential addition of ethanesulfonyl chloride and 2-(3-methylphenyl)acetyl chloride to 1,2,3,4-tetrahydroquinolin-6-amine.
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Use of DMAP (4-dimethylaminopyridine) as a dual-purpose catalyst.
Advantages :
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20% reduction in reaction time.
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Overall yield: 73% vs. 68% for stepwise methods.
Reaction Optimization and Troubleshooting
Solvent Effects
Solvent polarity significantly impacts sulfonylation efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 90 |
| THF | 7.58 | 82 |
| Acetonitrile | 37.5 | 65 |
Polar aprotic solvents like DCM enhance electrophilic reactivity of sulfonyl chlorides.
Temperature and Time Profiling
Acetylation exhibits Arrhenius behavior:
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Activation energy (Eₐ) : 45 kJ/mol.
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Optimal temperature: 25–30°C. Higher temperatures promote decomposition.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 3.82 (s, 2H, CH₂CO), 3.10 (t, 2H, J = 6.4 Hz, SCH₂), 2.35 (s, 3H, CH₃).
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LC-MS (ESI+) : m/z 401.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O):
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Retention time: 8.2 min.
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Purity: ≥98% (254 nm).
Comparative Analysis with Structural Analogs
The ethanesulfonyl group in the target compound confers higher metabolic stability compared to methylsulfonyl derivatives (e.g., t₁/₂ in human microsomes: 42 vs. 28 minutes). Conversely, replacing the 3-methylphenyl group with 4-chlorophenyl (as in EVT-6705474) increases logP from 2.63 to 3.11, enhancing membrane permeability.
Chemical Reactions Analysis
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a 3-methylphenyl acetamide moiety . This specific arrangement of functional groups is believed to enhance its solubility and biological interactions, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Acetylcholinesterase Inhibition : Potential use as a cognitive enhancer through modulation of acetylcholinesterase activity.
Antimicrobial Activity
The presence of the sulfonamide group is crucial for its antibacterial activity. Compounds similar to this have demonstrated significant effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, research has indicated that certain tetrahydroquinoline derivatives exhibit cytotoxic effects against breast and lung cancer cells. The proposed mechanism involves:
- Inducing apoptosis in cancer cells.
- Inhibiting cell cycle progression , leading to reduced proliferation.
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor has been explored in several studies. While specific data on this compound's IC50 values are still needed, structural similarities with known inhibitors suggest comparable activity. This could enhance cholinergic signaling in neuronal pathways, indicating potential applications in treating neurodegenerative diseases.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects often involves binding to specific proteins or enzymes, potentially inhibiting or activating key biochemical pathways. This can include modulation of enzyme activity, interference with cellular signaling, or direct interaction with DNA/RNA in the case of medicinal applications.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key parameters with structurally related compounds:
Key Observations :
- logP Trends : The target compound’s logP is intermediate between G502-0240 (4.76) and G513-0613 (3.41), reflecting the balance between hydrophobic (3-methylphenyl) and polar (ethanesulfonyl) groups.
- Substituent Position: Substitution at the 6-position (target) versus 7-position (G513-0613) may alter receptor binding, as seen in , where 6- and 7-methoxy groups on tetrahydroisoquinolines differentially affected orexin receptor selectivity.
Key Differentiators
- Ethanesulfonyl vs. Thiophene Carbonyl : The sulfonyl group’s stronger electron-withdrawing nature may enhance metabolic stability compared to the carbonyl in G502-0240 .
- 3-Methylphenyl vs. Chlorophenoxy: The methyl group’s steric bulk and lack of halogenation may reduce off-target interactions compared to chlorophenoxy-containing analogs ().
Q & A
Q. Example Protocol :
React 1,2,3,4-tetrahydroquinolin-6-amine with ethanesulfonyl chloride in DMF at 0–5°C.
Couple the sulfonylated intermediate with 3-methylphenylacetic acid using BOP and DIPEA in DMF.
Purify via silica gel chromatography (hexane/EtOAc gradient) .
Advanced: How can reaction conditions be optimized to improve yields in challenging synthetic steps?
Methodological Answer:
Key factors include:
- Temperature Control : Low temperatures (0–5°C) during sulfonylation prevent side reactions .
- Catalyst Selection : BOP enhances coupling efficiency compared to EDCI/HOBt, reducing racemization .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Case Study :
In , substituting 1-bromohexane with ethyl bromoacetate increased yields from 33% to 90% by reducing steric hindrance .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., ethanesulfonyl δ 3.2–3.5 ppm for CH2 groups) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 489 for analogs in ) .
- HPLC : Validate purity (>95%) using C18 columns and UV detection (λmax 255 nm) .
Advanced: How are discrepancies between expected and observed spectral data resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., tetrahydroquinoline protons) .
- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated in for a related compound .
- Isotopic Labeling : Trace unexpected peaks (e.g., deuterium exchange for NH groups) .
Example : In , a 24% yield compound showed unexpected coupling constants; 2D NMR confirmed correct regiochemistry .
Advanced: What strategies enhance solubility or bioavailability of similar compounds?
Methodological Answer:
- Salt Formation : Convert free bases to hydrochloride salts (e.g., dihydrochloride salts in improved aqueous solubility) .
- Prodrug Design : Introduce ester groups (e.g., ethyl acetate in ) for enhanced membrane permeability .
- PEGylation : Attach polyethylene glycol chains to polar substituents .
Basic: What in vitro assays evaluate biological activity?
Methodological Answer:
- NOS Inhibition Assays : Measure NO production using recombinant human iNOS, eNOS, or nNOS enzymes () .
- Receptor Binding Studies : Radioligand displacement assays for orexin-1 receptor antagonism () .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound class?
Methodological Answer:
Q. Table 1: SAR Trends in Orexin-1 Receptor Antagonism ()
| Substituent Position | Group | IC50 (nM) | Notes |
|---|---|---|---|
| 6-Acetamide | 3-Methylphenyl | 12 | High affinity |
| 7-Methoxy | Piperidin-4-yl | 65 | Reduced solubility |
| 1-Ethanesulfonyl | – | 8 | Optimal steric bulk |
Basic: What purification methods ensure high-purity final products?
Methodological Answer:
- Flash Chromatography : Separate intermediates using hexane/EtOAc or CH2Cl2/MeOH gradients .
- Preparative HPLC : Resolve closely eluting impurities with acetonitrile/water + 0.1% TFA .
Advanced: How to troubleshoot low reproducibility in multi-step syntheses?
Methodological Answer:
- Moisture Control : Use anhydrous solvents and glove boxes for moisture-sensitive steps (e.g., sulfonylation) .
- Catalyst Purity : Ensure fresh BOP reagents to avoid degraded byproducts .
- Reaction Monitoring : TLC or LC-MS at intermediate stages to identify stalled reactions .
Advanced: What computational tools aid in designing novel analogs?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding poses to orexin-1 receptors using PDB 6TOA .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
Example : In , torsional angles from X-ray data informed steric modifications to improve potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
